molecular formula C16H16O2 B1607668 4,4'-Dimethoxystilbene CAS No. 4705-34-4

4,4'-Dimethoxystilbene

Cat. No.: B1607668
CAS No.: 4705-34-4
M. Wt: 240.30 g/mol
InChI Key: CAWFCZIEFIQKRV-ARJAWSKDSA-N
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Description

Contextualization within Stilbene (B7821643) Chemistry

Stilbenes are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. neliti.com This structure allows for the existence of two geometric isomers, cis-(Z) and trans-(E), which often exhibit distinct physical and chemical properties. wikipedia.org Stilbenes are secondary metabolites found in a variety of plant families, where they can function as defense molecules called phytoalexins. nih.govrsc.org

The parent compound of this family is stilbene itself (C₆H₅CH=CHC₆H₅). wikipedia.org The diverse range of stilbene derivatives arises from different substitutions on the phenyl rings. rsc.org Well-known examples include the naturally occurring resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), which has been extensively studied. rsc.org 4,4'-Dimethoxystilbene (B100889) is a specific synthetic derivative of the trans-stilbene (B89595) core, distinguished by the presence of a methoxy (B1213986) group (-OCH₃) at the para (4) position of each of the two phenyl rings. nih.govfoodb.ca Its structure is systematically named 1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. fishersci.com As a dimethoxylated derivative, its properties, such as solubility and electronic characteristics, differ from hydroxylated stilbenes like resveratrol, influencing its specific research applications.

Historical Overview of Academic Research on this compound

Academic interest in stilbene derivatives has been long-standing, and methods for their synthesis have been developed over many decades. wiley-vch.de Early research into this compound focused on establishing reliable methods of preparation. Several classical organic synthesis routes were reported, including its formation from deoxyanisoin using a Grignard reagent (n-propylmagnesium iodide), the reaction of thiophenol with 2-bromo-1,1-di-p-methoxyphenylethane, and the treatment of the corresponding amine with nitrous acid. orgsyn.org

A significant synthetic advancement detailed in the organic chemistry literature is the dehydrogenation of 4,4'-dimethoxybibenzyl (B167910) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dioxane, which produces trans-4,4'-dimethoxystilbene in high yield. orgsyn.org By the late 1970s, the electrochemical properties of the compound were also under investigation, with studies published on its anodic dimerization, indicating a growing interest in its redox chemistry. acs.org These foundational studies on the synthesis and basic chemical behavior of this compound paved the way for its use in more specialized areas of chemical research.

Current Research Landscape and Academic Significance of this compound

In contemporary research, this compound holds significance primarily as a precursor molecule and a model compound for photophysical studies. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules. chemicalbook.comontosight.ai For instance, it serves as a starting material in the synthesis of nonsteroidal selective estrogen receptor modulators (SERMs) like Raloxifene. chemicalbook.com

The compound is also frequently used in studies of photoisomerization dynamics, where researchers investigate the transition between its trans and cis isomers under the influence of light and solvent effects. unige.ch This research is fundamental to understanding reaction dynamics and the behavior of molecular switches. Furthermore, its electrochemical properties continue to be explored. researchgate.net The academic significance of this compound lies not in direct biological applications itself, but in its role as a building block and a tool for fundamental chemical and physical investigations, particularly in materials science and photochemistry. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4705-34-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3-

InChI Key

CAWFCZIEFIQKRV-ARJAWSKDSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,4 Dimethoxystilbene

Classic and Contemporary Synthetic Routes to 4,4'-Dimethoxystilbene (B100889)

A range of synthetic strategies have been developed for the preparation of this compound, each with its own advantages and limitations. These include dehydrogenation reactions, olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, and palladium-catalyzed cross-coupling reactions.

Dehydrogenation Reactions (e.g., DDQ-mediated)

Dehydrogenation of 4,4'-dimethoxybibenzyl (B167910) is a direct method to introduce the double bond and form this compound. orgsyn.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a particularly effective reagent for this transformation. orgsyn.orgnih.gov The reaction is typically carried out by refluxing the starting bibenzyl with DDQ in a suitable solvent such as anhydrous dioxane. orgsyn.org The mechanism involves a hydride transfer from the bibenzyl to DDQ, a process facilitated by the presence of the aromatic rings. nih.govscribd.comnii.ac.jp This high-potential quinone is widely used for the dehydrogenation of hydroaromatic compounds. orgsyn.orgscribd.com The reaction with 4,4'-dimethoxybibenzyl generally yields the more stable trans-4,4'-dimethoxystilbene. orgsyn.orgdtic.mil

A typical procedure involves heating a solution of 4,4'-dimethoxybibenzyl and DDQ in anhydrous dioxane. orgsyn.org As the reaction progresses, the initially deep green solution turns pale yellow as the hydroquinone (B1673460) byproduct crystallizes out. orgsyn.org After filtration of the hydroquinone, the product can be purified by chromatography and recrystallization to afford colorless plates of trans-4,4'-dimethoxystilbene. orgsyn.org

Table 1: DDQ-Mediated Dehydrogenation of 4,4'-Dimethoxybibenzyl

ReactantReagentSolventConditionsProductYield
4,4'-DimethoxybibenzylDDQAnhydrous DioxaneReflux, 18 hourstrans-4,4'-Dimethoxystilbene83-85% orgsyn.org

Wittig Reactions and Variants in this compound Synthesis

The Wittig reaction is a cornerstone in alkene synthesis and is widely employed for preparing stilbene (B7821643) derivatives, including this compound. fu-berlin.deontosight.ainih.govbyjus.com This method involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. byjus.com For the synthesis of this compound, this typically involves the reaction of 4-methoxybenzyltriphenylphosphonium halide with 4-methoxybenzaldehyde (B44291). fu-berlin.de

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. byjus.comtamu.edu This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. byjus.comtamu.edu The Wittig reaction often produces a mixture of (E)- and (Z)-isomers, although the trans-isomer is generally favored due to its greater thermodynamic stability. fu-berlin.deyoutube.comwiley-vch.de The stereochemical outcome can sometimes be influenced by the reaction conditions. youtube.com One of the significant advantages of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. byjus.com

A series of (2-, 6-, α-)alkyl-substituted 4,4'-dimethoxystilbenes have been synthesized using benzylic phosphonium (B103445) ylides as key intermediates. rsc.org However, the synthesis of sterically hindered stilbenes via the Wittig reaction can be challenging, sometimes requiring forcing conditions and resulting in low yields. rsc.org

Horner-Wadsworth-Emmons Reaction in this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wiley-vch.dewikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, offering some advantages in synthesis. wiley-vch.dewikipedia.org A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. wiley-vch.dewikipedia.org

This reaction is particularly known for its high stereoselectivity, predominantly yielding the (E)-alkene. wiley-vch.dewikipedia.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of a phosphonate (B1237965) ester, such as diethyl (4-methoxybenzyl)phosphonate, with 4-methoxybenzaldehyde in the presence of a base. nih.gov The use of phase-transfer catalysis (PTC) systems in the HWE reaction has been shown to be effective, especially for aldehydes with electron-donating groups like p-methoxybenzaldehyde, leading to high yields and excellent E-selectivity. researchgate.net

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
ReagentPhosphorus ylidePhosphonate-stabilized carbanion wiley-vch.dewikipedia.org
ByproductTriphenylphosphine oxideWater-soluble dialkylphosphate salt wiley-vch.dewikipedia.org
StereoselectivityOften a mixture of E/Z isomers fu-berlin.dePredominantly E-isomer wiley-vch.dewikipedia.orgresearchgate.net
ReactivityLess reactive ylideMore nucleophilic carbanion wiley-vch.dewikipedia.org

Heck and Suzuki-Miyaura Coupling Approaches for Stilbene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been applied to the synthesis of stilbene derivatives. ontosight.ai

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org For the synthesis of this compound, this could involve the reaction of 4-iodo- or 4-bromoanisole (B123540) with 4-methoxystyrene. researchgate.net The reaction is known to be a general methodology for synthesizing methoxylated (E)-stilbene derivatives. researchgate.net Heck reactions can be performed under various conditions, including the use of phosphine-free catalysts and aqueous media, making it a more environmentally friendly approach. beilstein-journals.orgresearchgate.net A double Heck reaction of arenediazonium salts with vinyltriethoxysilane (B1683064) has also been described for the synthesis of symmetrical trans-stilbenes. orgsyn.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide catalyzed by a palladium(0) complex. wiley-vch.de This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. For the synthesis of this compound, this would typically involve the reaction of 4-methoxyphenylboronic acid with a 4-methoxyvinyl halide or a related substrate.

Other Coupling and Condensation Strategies for this compound Formation

Several other coupling and condensation reactions have been employed for the synthesis of stilbenes.

The McMurry reaction , which involves the reductive coupling of two aldehyde or ketone molecules using low-valent titanium reagents, is a common method for preparing symmetrical stilbenes. fu-berlin.de

The Perkin reaction is another classic method that can be used to synthesize cinnamic acids, which are precursors to stilbenes. wiley-vch.de A modified Perkin reaction has been developed for the one-pot, two-step synthesis of hydroxystilbenes with trans-selectivity. wiley-vch.de

Knoevenagel condensation is another valuable method for forming carbon-carbon double bonds. mdpi.comacs.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. mdpi.com Knoevenagel condensations have been shown to produce E-isomers of unsymmetrical stilbenes in high yields. mdpi.com

Additionally, a synthesis of trans-4,4'-dimethoxystilbene has been reported starting from the dehydrobromination of 1,1-bis(4-methoxyphenyl)-2-bromoethane in the presence of anhydrous sodium acetate (B1210297) in glacial acetic acid. prepchem.com

Stereoselective Synthesis of this compound Isomers (Z/E)

The control of stereochemistry to selectively produce either the (Z)- or (E)-isomer of this compound is a crucial aspect of its synthesis. orgsyn.org

As mentioned previously, the Horner-Wadsworth-Emmons reaction is highly stereoselective for the formation of (E)-alkenes. wiley-vch.dewikipedia.orgresearchgate.net The reaction conditions, including the choice of base and solvent, can be fine-tuned to maximize the E-selectivity. researchgate.netconicet.gov.ar Aromatic aldehydes, such as 4-methoxybenzaldehyde, generally lead to almost exclusively (E)-stilbenes in HWE reactions. wikipedia.org

The Wittig reaction , while generally less stereoselective than the HWE reaction, can also be manipulated to favor one isomer over the other. The nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions play a significant role. wiley-vch.de For stilbene synthesis, the Wittig reaction often yields the trans-isomer as the major product due to its thermodynamic stability. wiley-vch.de

For the synthesis of (Z)-stilbenes, specific strategies are often required. One approach involves the Sonogashira coupling of a terminal alkyne with an aryl halide to form a disubstituted alkyne, followed by a stereoselective reduction of the triple bond to a cis-double bond. nih.gov

Furthermore, photochemical isomerization can be used to convert the more stable (E)-isomer to the (Z)-isomer. tamu.edu Irradiation of a solution of (E)-stilbene can lead to a photostationary state containing a mixture of both isomers. tamu.edu

An in-depth examination of this compound reveals a compound of significant interest in organic synthesis due to its versatile reactivity. This article explores the intricate details of its formation, isomerization, and electrochemical behavior, providing a focused analysis of its chemical transformations.

Advanced Spectroscopic and Structural Elucidation Studies on 4,4 Dimethoxystilbene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4'-Dimethoxystilbene (B100889)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural analysis of organic molecules, providing detailed information about the atomic structure, connectivity, and chemical environment. nih.gov For this compound, standard 1D NMR techniques like ¹H and ¹³C NMR provide foundational data for its structural characterization. The ¹H NMR spectrum typically reveals signals for the aromatic protons, the vinylic protons of the central double bond, and the methoxy (B1213986) group protons. The ¹³C NMR spectrum complements this by providing insights into the carbon framework of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for trans-4,4'-Dimethoxystilbene Derivatives Note: Data is based on a representative methoxy-substituted trans-stilbene (B89595) derivative in DMSO-d₆. Exact chemical shifts for this compound may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)3.68 - 3.83 (singlet)55.41 - 60.04
Aromatic Protons6.90 (singlet, H2/H6 type)-

Data sourced from a study on methoxy-trans-stilbene derivatives. mdpi.com

While 1D NMR provides essential information, complex organic structures often require advanced 2D NMR techniques for unambiguous structural confirmation. nanalysis.com These experiments correlate signals from different nuclei, revealing connectivity and spatial relationships within the molecule. scribd.com For this compound, several 2D NMR experiments are instrumental. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) couplings. nanalysis.com In this compound, COSY spectra would show correlations between adjacent aromatic protons and between vinylic protons, helping to trace the proton connectivity through the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons with those of directly attached carbon atoms (¹H-¹³C one-bond correlation). columbia.edu It is highly effective for assigning specific proton signals to their corresponding carbon atoms in the molecule's backbone. nanalysis.com

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the precise arrangement of atoms and functional groups in this compound. science.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in their solid phase. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these interactions, which are dependent on the orientation of molecules within the magnetic field. tamu.edu This provides unique insights into properties such as molecular packing, conformation, and intermolecular interactions in the crystalline state. nih.govresearchgate.net Techniques like Magic Angle Spinning (MAS) are employed to reduce spectral line broadening and improve resolution. preprints.org

For stilbene (B7821643) derivatives, ssNMR is particularly valuable because supramolecular arrangements or specific crystalline packing forces that exist in the solid state may be lost upon dissolution for solution NMR analysis. tamu.edu Studies on closely related compounds, such as tetramethoxy-trans-stilbene, have utilized ssNMR in conjunction with X-ray diffraction and theoretical calculations to perform detailed analyses of molecular reorientations and the dynamics of substituent groups like the methoxy groups. researchgate.net Such studies can determine the activation energy barriers for the rotation of these groups, revealing how intramolecular interactions influence their mobility within the crystal lattice. researchgate.net This information is critical for understanding the physicochemical properties of the material in its solid form. nih.gov

Vibrational Spectroscopy of this compound (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. acs.org These two techniques are complementary: FT-IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like O-H), while Raman spectroscopy detects vibrations that alter the polarizability of the molecule (e.g., symmetric bonds like C=C). rsc.orgacs.org

The vibrational spectra of this compound contain numerous bands corresponding to specific stretching, bending, and torsional motions of the molecule. The assignment of these vibrational modes to specific spectral peaks is often complex and typically requires the aid of theoretical calculations, such as Density Functional Theory (DFT). preprints.org

Studies on substituted stilbenes provide a framework for these assignments. For aromatic compounds, the C=C stretching modes of the rings are typically observed in the 1450-1600 cm⁻¹ range. preprints.org Other key vibrations include the ethylenic C=C stretch, C-H stretching and bending modes of the aromatic rings and vinylic group, and vibrations associated with the methoxy substituents (C-O stretching and CH₃ rocking/bending). A detailed study on a related tetramethoxy-trans-stilbene, combining experimental FT-IR with plane-wave DFT calculations, allowed for a thorough characterization of its vibrational modes and the dynamics of its methyl groups. researchgate.net Such analysis provides deep insights into the molecule's conformational structure and the influence of intermolecular interactions in the solid state. researchgate.net

Table 2: General Vibrational Mode Regions for Substituted Stilbenes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Commonly Observed In
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch (in -OCH₃)2850 - 3000FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
Ethylenic C=C Stretch~1600 - 1650Raman (strong)
C-O Stretch (Methoxy)1000 - 1300FT-IR (strong)
C-H Out-of-Plane Bend600 - 900FT-IR

Note: These are general ranges and specific peak positions for this compound can vary.

A hallmark of stilbene and its derivatives is the ability to undergo trans-cis (or E/Z) photoisomerization upon excitation with light. wiley-vch.de This process involves a significant structural change as the molecule twists around the central ethylenic double bond. tamu.edu This dynamic process can be monitored using time-resolved vibrational spectroscopy techniques, such as ultrafast Raman spectroscopy. researchgate.net

Upon photoexcitation, the molecule moves from the ground state (S₀) potential energy surface to an excited state (S₁). The isomerization reaction proceeds on the S₁ surface, often via a perpendicular intermediate conformation, before relaxing back to the S₀ state as either the trans or cis isomer. tamu.eduresearchgate.net Time-resolved absorption and Raman spectroscopy can track the appearance and decay of transient species throughout this process. researchgate.net For example, ultrafast studies on stilbene reveal long-lived vibrational coherences, indicating that the isomerization is a remarkably coherent process even in solution. nih.gov The changes in the Raman spectra over time, particularly in the regions of the ethylenic C=C stretch and phenyl-ring modes, provide direct structural information about the molecule as it traverses the reaction coordinate from the initial trans or cis form towards the conical intersection where de-excitation occurs. nih.govresearchgate.net

Advanced Electronic Spectroscopy of this compound

Advanced electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. For conjugated systems like this compound, these techniques are essential for understanding its photophysical and photochemical properties. rsc.org

The UV-Vis absorption spectrum of trans-4,4'-Dimethoxystilbene is characterized by an intense, low-energy absorption band in the UV region, which is associated with a π–π* electronic transition of the conjugated stilbene backbone. rsc.orgresearchgate.net The presence of the electron-donating methoxy groups at the para positions influences the energy of this transition. nih.gov Studies on various substituted stilbenes show that the position and intensity of this band are sensitive to the electronic nature of the substituents. rsc.org For instance, the absorption maximum (λₘₐₓ) of trans-4,4'-dimethoxystilbene is found at a longer wavelength compared to unsubstituted stilbene, a direct consequence of the electron-donating effect of the methoxy groups extending the π-conjugation.

The emission properties of this compound are also of significant interest. Following absorption of a photon, the excited molecule can relax by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption band and is red-shifted (a shift to longer wavelength), a phenomenon known as the Stokes shift. The quantum yield of fluorescence and the excited-state lifetime are key parameters that provide information about the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as photoisomerization. mpg.de

Furthermore, the absorption and emission spectra of stilbene derivatives can exhibit solvatochromism, where the position of the spectral bands changes with the polarity of the solvent. biomedgrid.comresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. niscpr.res.in In some push-pull stilbene systems with strong donor and acceptor groups, this can lead to significant shifts in the emission maximum, making them useful as probes for local environmental polarity. biomedgrid.com

Luminescence Spectroscopy (Fluorescence, Phosphorescence) Mechanisms

The luminescence behavior of this compound is a subject of significant interest, providing insights into its electronic structure and excited-state dynamics. Luminescence encompasses both fluorescence and phosphorescence, which are distinct photophysical processes. berthold.com

Fluorescence is the emission of light from a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. In most cases, the emitted light has a longer wavelength, and therefore lower energy, than the absorbed radiation. libretexts.org The mechanism involves the absorption of a photon, exciting the molecule to a singlet excited state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. ubbcluj.ro From this state, it returns to the ground electronic state (S₀) by emitting a photon. This process is spin-allowed and typically occurs on a nanosecond timescale (10⁻⁸ to 10⁻⁴ s). libretexts.org For this compound, the methoxy groups act as electron-donating substituents, influencing the energy levels and, consequently, the fluorescence properties. The fluorescence spectrum is often a mirror image of the absorption spectrum. ubbcluj.ro

Phosphorescence is another form of photoluminescence where the energy from absorbed photons is released relatively slowly. ubbcluj.ro Unlike fluorescence, phosphorescence involves a change in the spin multiplicity of the excited electron. After initial excitation to a singlet state, the molecule can undergo a process called intersystem crossing to a triplet excited state (T₁). berthold.com This transition is formally spin-forbidden, making it less probable than fluorescence. ubbcluj.ro From the T₁ state, the molecule relaxes back to the singlet ground state (S₀) by emitting a photon. Because this transition is also spin-forbidden, the lifetime of the triplet state is much longer than that of the singlet state, ranging from milliseconds to seconds. berthold.comlibretexts.org The phosphorescence spectrum of this compound provides information about the energy of its triplet state.

The interplay between fluorescence and phosphorescence is governed by the relative rates of several photophysical processes, including radiative decay (fluorescence and phosphorescence) and non-radiative decay pathways such as internal conversion and intersystem crossing. ubbcluj.ro The efficiency of these processes can be influenced by molecular structure, solvent environment, and temperature.

Time-Resolved Spectroscopy of Excited States in this compound Systems

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states in molecules like this compound. By monitoring the spectral changes as a function of time after photoexcitation, researchers can unravel the sequence of events that occur on ultrafast timescales. uni-muenchen.deresearchgate.net

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation can involve several competing pathways, including fluorescence, photoisomerization (in the case of stilbene derivatives), and intersystem crossing to triplet states. Time-resolved techniques, such as transient absorption spectroscopy and time-resolved fluorescence, allow for the direct observation of these processes. researchgate.net

In transient absorption spectroscopy, a short laser pulse (the "pump") excites the sample, and a second, delayed pulse (the "probe") measures the absorption of the excited species. By varying the delay time between the pump and probe pulses, a "movie" of the excited-state dynamics can be created. researchgate.net These experiments have revealed that for stilbene and its derivatives, the photoisomerization from the trans to the cis isomer is a key deactivation pathway from the excited singlet state. mpg.de

Time-resolved fluorescence measurements provide complementary information by monitoring the decay of the fluorescence intensity over time. The fluorescence lifetime is a characteristic property of the excited state and is sensitive to any processes that compete with fluorescence, such as isomerization or quenching. For this compound, the fluorescence lifetime provides a measure of the rate at which the excited state deactivates. mpg.de Studies on related stilbene derivatives have shown that the fluorescence lifetime can vary with the excitation energy, providing insights into the height of the energy barrier for photoisomerization. mpg.de Laser flash photolysis experiments have also been used to study the triplet excited states of this compound, revealing their quenching by electron donors. cusat.ac.in

Solvent Effects on Photophysical Processes (Solvatochromism, Viscosity Dependence)

The photophysical properties of this compound are significantly influenced by the surrounding solvent environment. These solvent effects manifest as changes in the absorption and emission spectra (solvatochromism) and in the rates of non-radiative decay processes, which can be dependent on solvent viscosity.

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. In the case of this compound, the absorption and fluorescence spectra can shift to different wavelengths in solvents of varying polarity. This is due to the differential solvation of the ground and excited electronic states. science.gov The electron-donating methoxy groups can lead to a more polar excited state compared to the ground state. Polar solvents will stabilize the more polar state to a greater extent, leading to a red shift (shift to longer wavelengths) in the emission spectrum.

Viscosity Dependence: The rate of photoisomerization of stilbenes, a major non-radiative decay pathway, is known to be sensitive to the viscosity of the solvent. The isomerization process involves a large-amplitude torsional motion around the central carbon-carbon double bond. In viscous solvents, this motion is hindered, which can slow down the rate of isomerization. This, in turn, can lead to an increase in the fluorescence quantum yield, as the competing isomerization pathway is suppressed. Studies on the photoisomerization of this compound have investigated the role of solvent dielectric effects and have been compared to the behavior of unsubstituted stilbene. acs.orgupenn.edu

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.de

For this compound (C₁₆H₁₆O₂), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 240.3 g/mol ). nist.govnih.gov Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation and subsequent fragmentation. uni-saarland.de The fragmentation pathways are often predictable and provide valuable structural information. Common fragmentation patterns for aromatic ethers like this compound could involve the loss of a methyl group (·CH₃) from the methoxy substituent, or cleavage of the ether bond.

Isotopic Labeling Studies: Mass spectrometry is also instrumental in studies involving isotopic labeling. In this technique, one or more atoms in a molecule are replaced with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). doi.org This allows researchers to trace the fate of specific atoms or functional groups during a chemical reaction or a fragmentation process in the mass spectrometer. biorxiv.org For example, by synthesizing this compound with deuterium-labeled methoxy groups, one could definitively identify fragments that contain these groups by observing the corresponding mass shift in the spectrum. This approach is crucial for confirming proposed fragmentation mechanisms. dtic.mil Stable isotope labeling is a widely used method for tracking metabolic networks and can be applied at the single-cell level. doi.orgbiorxiv.org Quantitative proteomics frequently employs differential isotopic labeling to compare protein levels between samples. isotope.comnih.gov

X-ray Diffraction Analysis of this compound Crystalline Forms

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystal. americanpharmaceuticalreview.comforcetechnology.com The crystalline state of a compound is characterized by a highly ordered arrangement of molecules in a crystal lattice. When a beam of X-rays strikes a crystal, the X-rays are scattered in a specific pattern determined by the arrangement of atoms in the crystal. forcetechnology.commtoz-biolabs.com This diffraction pattern is unique to a particular crystalline form, acting as a "fingerprint." forcetechnology.com

For this compound, single-crystal X-ray diffraction can provide precise information about its molecular conformation in the solid state, including bond lengths, bond angles, and torsional angles. This is particularly important for stilbene derivatives, as it can reveal whether the molecule adopts a planar or a twisted conformation in the crystal. The analysis can also detail the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the packing of the molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) is another valuable XRD technique that is used to analyze polycrystalline materials. americanpharmaceuticalreview.com It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, as each polymorph will produce a distinct PXRD pattern. rigaku.com Polymorphism is a critical aspect in materials science and pharmaceuticals, as different crystalline forms of the same compound can exhibit different physical properties. mtoz-biolabs.com While no specific crystal structure data for this compound was found in the provided search results, XRD remains the definitive method for such structural characterization. malvernpanalytical.com

Theoretical and Computational Chemistry of 4,4 Dimethoxystilbene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 4,4'-dimethoxystilbene (B100889). Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the molecule's electronic properties, which in turn dictate its reactivity and spectroscopic behavior. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

For stilbene (B7821643) derivatives, DFT calculations with the B3LYP functional and a 6-311++G** basis set have been shown to be effective in exploring their quantum chemical properties. nih.gov Such studies are crucial for understanding the structural and electronic features that contribute to the biological and chemical activities of these compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

In this compound, the methoxy (B1213986) groups (-OCH3) are electron-donating, which raises the energy of the HOMO. This, in turn, can affect the HOMO-LUMO gap and influence the molecule's reactivity and electronic transitions. The distribution of the HOMO and LUMO across the stilbene backbone is indicative of a π-π* transition, which is characteristic of such conjugated systems.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating capability; site of oxidation
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting capability; site of reduction
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.comsobereva.com The MEP is the force experienced by a positive test charge at a particular point in the vicinity of a molecule. wuxiapptec.com

The MEP map is typically colored to represent different potential values. Regions of negative electrostatic potential (often colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the oxygen atoms of the methoxy groups are expected to be regions of high electron density and therefore negative electrostatic potential. The aromatic protons and the ethylenic bridge, on the other hand, would exhibit a more positive electrostatic potential. These maps provide a visual guide to how the molecule will interact with other polar molecules and ions. wuxiapptec.comsobereva.com

Region of MoleculeExpected Electrostatic PotentialPredicted Reactivity
Oxygen atoms of methoxy groupsNegative (Electron-rich)Susceptible to electrophilic attack
Aromatic and ethylenic protonsPositive (Electron-poor)Susceptible to nucleophilic attack

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide detailed insights into conformational changes and intermolecular interactions. researchgate.net

For complex molecules like stilbene derivatives, MD simulations can reveal the preferred conformations and the energy barriers between them. A study on 2,3,3′,4′-tetramethoxy-trans-stilbene, a related compound, combined experimental techniques with DFT and MD simulations to analyze molecular reorientations. rsc.org The internal molecular mobility was linked to the reorientational dynamics of the methoxy groups, with varying energy barriers for different groups. rsc.org Such simulations for this compound would elucidate the flexibility of the molecule and how it interacts with its environment, such as solvent molecules or biological receptors. researchgate.net These simulations can also be used to calculate radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a reference atom. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway. rsc.org

For reactions involving this compound, such as cycloadditions, computational methods like DFT can be used to explore the different possible pathways and predict the stereochemical outcomes. nih.govnih.gov For instance, in a [3+2] cycloaddition reaction, computational studies can determine whether the reaction proceeds via a concerted or a stepwise mechanism and can predict the regioselectivity. mdpi.com The distortion/interaction model, a computational analysis tool, can be applied to understand the activation barriers in cycloaddition reactions by considering the energy required to distort the reactants into their transition state geometries. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Signatures and Photophysical Processes

Computational methods are extensively used to predict and interpret the spectroscopic and photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org

By performing TD-DFT calculations, one can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved. mdpi.com For this compound, the main absorption band in the UV-Vis spectrum is expected to correspond to a π-π* transition, localized on the conjugated stilbene backbone.

Furthermore, computational studies can shed light on the photophysical processes that occur after the molecule absorbs light, such as fluorescence and photoisomerization. researchgate.net For stilbene derivatives, these processes are highly dependent on the nature of the substituents and the solvent polarity. researchgate.net Theoretical modeling can help to understand how the methoxy groups in this compound influence its excited-state dynamics and fluorescence properties. umich.edu

Structure-Property Relationships Derived from Computational Studies

Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govresearchgate.netmdpi.com By calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, and correlating them with experimental data, it is possible to build predictive models. researchgate.net

For this compound and its derivatives, computational methods can be used to calculate descriptors related to their electronic structure (e.g., HOMO and LUMO energies), shape, and lipophilicity. These descriptors can then be used to develop QSAR models that relate the structure of the stilbene derivatives to their biological activities, such as anticancer or estrogenic effects. nih.gov For example, a 3D-QSAR model for trans-stilbene (B89595) derivatives as inhibitors of the enzyme CYP1B1 was developed to identify the key molecular features responsible for their inhibitory activity. mdpi.comnih.gov Such studies provide valuable insights for the rational design of new stilbene derivatives with enhanced properties. mdpi.com

Reactivity and Mechanistic Studies of 4,4 Dimethoxystilbene

Oxidation and Reduction Pathways of 4,4'-Dimethoxystilbene (B100889)

The electrochemical oxidation of this compound has been the subject of systematic studies to understand its reaction pathways and product distribution. nih.gov This research has led to the characterization and quantification of various products formed under different conditions. nih.gov The nature and position of aromatic substituents have been found to significantly influence the types of products generated. nih.gov

In the case of this compound and similar compounds with certain substituents, the primary products of electrochemical oxidation include tetraaryltetrahydrofurans, dehydrotetralins, and aldehydes. nih.gov The reaction pathways proposed to rationalize the formation of these diverse products involve the initial generation of radical cations through anodic oxidation. nih.gov These reactive intermediates can then undergo dimerization and other subsequent reactions. nih.gov

Conversely, the reduction of related quinone structures, such as 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone (B1196035) (StQ), has been investigated through photochemical methods. researchgate.net In these studies, photogenerated ketyl radicals react with StQ to form a semiquinone radical, ultimately leading to the formation of 4,4'-dihydroxystilbene (B84347) (StQH2). researchgate.net

The following table summarizes the major products observed from the electrochemical oxidation of this compound:

Product ClassSpecific Examples
TetraaryltetrahydrofuransNot specified
DehydrotetralinsNot specified
AldehydesNot specified

Electrophilic and Nucleophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The methoxy (B1213986) groups (-OCH3) on the phenyl rings of this compound are activating groups and ortho, para-directors. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate when the electrophile attacks at the ortho or para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, electrophilic attack would be expected to occur at the positions ortho to the methoxy groups (positions 2, 2', 6, and 6'), as the para positions are already substituted.

Nucleophilic aromatic substitution (SNAr), while less common than electrophilic substitution, can occur on aryl halides that possess strong electron-withdrawing groups. libretexts.org This reaction involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing substituents, which are typically ortho or para to the leaving group to stabilize the intermediate carbanion. libretexts.org Given that this compound contains electron-donating methoxy groups, it is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions.

Cycloaddition and Polymerization Reactions Involving this compound

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. nih.gov A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile). mdpi.com The stilbene (B7821643) double bond in this compound can potentially act as a dienophile in such reactions. The stereochemistry and regioselectivity of these reactions are governed by the electronic properties of the reactants and orbital symmetry considerations. nih.gov

Another type of cycloaddition is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.gov While specific examples involving this compound are not detailed, the stilbene scaffold is known to participate in such reactions.

Polymerization reactions involving stilbene derivatives can lead to the formation of polymers with interesting optical and electronic properties. The double bond of this compound can undergo polymerization, although it is generally less reactive than terminal alkenes due to steric hindrance.

Coordination Chemistry of this compound with Metal Centers

The π-system of the stilbene backbone and the oxygen atoms of the methoxy groups in this compound can coordinate with metal centers. uci.edu The alkene can form η2-complexes with transition metals, where the π-electrons of the double bond are donated to a vacant metal orbital, and there is back-donation from a filled metal d-orbital to the π* antibonding orbital of the alkene. This interaction can influence the reactivity of the double bond.

The methoxy groups can also act as Lewis bases, donating a lone pair of electrons from the oxygen atom to a metal center. This can lead to the formation of chelate complexes if the metal can coordinate to both the alkene and one or both of the methoxystilbene groups. The formation of such coordination compounds can alter the electronic properties and reactivity of the this compound ligand.

The study of charge-transfer complexes of this compound with electron acceptors like tetracyanoethylene (B109619) (TCNE) provides insight into its electron-donating properties. researchgate.net These studies involve the measurement of charge-transfer absorption spectra. researchgate.net

Photoreactions and Photoredox Catalysis with this compound

Photoreactions of stilbenes are well-documented, with the most common being cis-trans isomerization and photocyclization. Upon absorption of UV light, this compound can undergo isomerization between its cis and trans forms. Dynamic solvent effects have been shown to influence the photoisomerization of this compound. acs.org Another important photoreaction is the Mallory reaction, which is the photocyclization of stilbenes to form phenanthrenes in the presence of an oxidizing agent.

Photoredox catalysis is a branch of chemistry that uses light to drive redox reactions. kit.edu A photoredox catalyst, upon excitation by light, can engage in single-electron transfer (SET) with a substrate, generating reactive radical intermediates. kit.edunih.gov These catalysts can be either metal complexes or organic dyes. kit.edu

This compound, with its electron-rich nature, can act as a substrate in photoredox-catalyzed reactions. It can be oxidized via SET to a radical cation, which can then participate in various synthetic transformations. The development of potent photoredox catalysts has expanded the scope of these reactions, allowing for the functionalization of C-H bonds and other challenging transformations under mild conditions. beilstein-journals.org

Photoreaction TypeDescription
cis-trans IsomerizationReversible conversion between the cis and trans isomers upon light absorption. acs.org
Photocyclization (Mallory Reaction)Light-induced cyclization of the stilbene core to form a phenanthrene (B1679779) derivative in the presence of an oxidant.
Photoredox SubstrateCan be oxidized to a radical cation by an excited photoredox catalyst, initiating further reactions. kit.edunih.gov

Advanced Materials Science Applications of 4,4 Dimethoxystilbene and Its Derivatives

Application of 4,4'-Dimethoxystilbene (B100889) in Organic Light-Emitting Materials (OLEDs)

Derivatives of this compound are promising materials for use in organic light-emitting diodes (OLEDs) due to their inherent luminescence and charge-transporting properties. These stilbene-based compounds can be tailored through chemical synthesis to fine-tune their electronic and optical characteristics, making them suitable for various roles within an OLED device, particularly as emitters.

Fundamental Principles of Electroluminescence Modulation

Electroluminescence in OLEDs is the process of generating light by applying an electric field to an organic material. In devices incorporating this compound derivatives, the fundamental principle of electroluminescence modulation revolves around the molecular structure's ability to efficiently facilitate the recombination of electrons and holes to form excitons (excited states), and the subsequent radiative decay of these excitons to produce light.

The methoxy (B1213986) (-OCH₃) groups on the stilbene (B7821643) backbone are electron-donating, which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. By modifying the core stilbene structure or by adding different substituent groups, these energy levels can be precisely controlled. This control is crucial for efficient charge injection from the electrodes and for balancing the transport of electrons and holes within the device, which in turn modulates the electroluminescence efficiency.

Furthermore, the stilbene core provides a rigid and planar conjugated system that promotes high photoluminescence quantum yields, a key factor for bright and efficient emission. The efficiency of electroluminescence can also be modulated by controlling the aggregation of the molecules in the solid state, as excessive aggregation can lead to fluorescence quenching.

Design Strategies for this compound-based Emitters

The design of efficient emitters based on this compound for OLEDs involves several key strategies aimed at enhancing their performance and stability.

One common strategy is the incorporation of the stilbene moiety into a larger molecular framework to prevent aggregation-caused quenching and improve morphological stability. For instance, creating derivatives with bulky side groups or incorporating them into a polymer chain can physically isolate the chromophores.

Another approach is to create donor-π-acceptor (D-π-A) structures, where the this compound unit can act as the π-bridge connecting a donor and an acceptor group. This design can lead to intramolecular charge transfer (ICT) characteristics, which can be utilized to tune the emission color and improve the quantum efficiency of the device.

The synthesis of copolymers containing stilbene derivatives is also a viable strategy. For example, new light-emitting fluorene copolymers containing dicyano derivatives of stilbene have been synthesized. These copolymers exhibit efficient energy transfer from the fluorene segments to the dicyanostilbene units. OLEDs based on these polymers have shown promising results, with yellow-green luminescence and high brightness. For example, a device using a fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) exhibited a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A nih.gov.

Below is a table summarizing the performance of an OLED device using an anthracene-based bis-stilbene derivative (BABCz), which contains a stilbene-like core.

Parameter Value
Device ConfigurationITO/Cs₂CO₃:BABCz/CBP:BABCz/MoO₃/Al
Emitted ColorGreen
Operating Voltage6.6–12 V
Maximum Brightness2300 cd/m²

Data sourced from a study on an anthracene-based bis-stilbene derivative as a luminescent material for OLEDs mdpi.com.

Utilizing this compound in Molecular Switches and Sensors

The photoresponsive nature of the stilbene double bond makes this compound and its derivatives excellent candidates for the development of molecular switches and sensors. These molecules can undergo reversible changes in their structure and properties upon external stimulation, such as light or the presence of a chemical species.

Photochromic Switching Mechanisms in this compound Systems

The primary photochromic switching mechanism in this compound is the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond. The trans isomer is typically the more thermodynamically stable form. Upon absorption of ultraviolet (UV) light, the molecule is excited to a higher energy state, which can then relax to the cis isomer. The reverse process, from cis to trans, can be induced by irradiation with a different wavelength of light or by heat.

The photoisomerization dynamics of this compound have been studied in various solvents. These studies reveal that the process is influenced by both intramolecular factors, such as the methoxy groups, and intermolecular interactions with the solvent acs.org. The methoxy groups can affect the energy barrier for isomerization and the viscosity dependence of the reaction compared to unsubstituted stilbene acs.org.

This reversible switching between two distinct isomers with different physical and chemical properties, such as absorption spectra and geometry, forms the basis of their application as molecular switches. Stiff-stilbenes, which are derivatives of stilbene with a fused five-membered ring, are a prominent class of photoswitches that exhibit robust switching behavior and excellent thermal stability of both isomers nih.gov.

Chemosensing Mechanisms Employing this compound

Derivatives of this compound can be designed as chemosensors by coupling their fluorescent properties to a recognition event with a specific analyte. The general mechanism involves a change in the fluorescence of the stilbene derivative upon binding to the target molecule.

This change can be a "turn-off" response, where the fluorescence is quenched, or a "turn-on" response, where the fluorescence is enhanced or a new emission band appears. The interaction with the analyte can alter the electronic properties of the stilbene fluorophore, affecting the intramolecular charge transfer, or it can induce a conformational change that modifies the fluorescence output.

For example, a stilbene-based fluorophore, 3,4-dihydroxy-4′-aminostilbene (DHAS), has been synthesized for the detection of organophosphorus nerve agents. The interaction of DHAS with a nerve agent simulant, diethyl chlorophosphate (DCP), was investigated in both solution and vapor phases by fluorescence spectroscopy, demonstrating the potential of stilbene derivatives in chemical sensing applications unsw.edu.auresearchgate.net.

The table below summarizes the photoisomerization dynamics of this compound in different solvents.

Solvent Decay Time (ps) Barrier Height (kcal/mol)
n-alkanesVaries with viscosityLarger than stilbene
n-alkyl alcoholsVaries with viscosity and polarityInfluenced by dielectric interactions

Data based on studies of photoisomerization dynamics of this compound acs.orgoptica.org.

Incorporation of this compound into Polymer Architectures

The incorporation of this compound units into polymer structures is a promising strategy to develop advanced functional materials with tailored optical and electronic properties. The stilbene moiety can be integrated into the polymer backbone or attached as a side-chain, each approach imparting distinct characteristics to the resulting polymer.

Polymers with side-chain stilbene chromophores can exhibit properties that are a combination of the polymer backbone and the pendant stilbene groups. For example, polyacrylates with bridged stilbene mesogens in the side-chain have been synthesized. These side-chain liquid crystalline polymers (SCLCPs) can exhibit a nematic phase near room temperature and maintain their liquid crystallinity for extended periods. These polymers also inherit the aggregation-induced emission (AIE) properties of the stilbene mesogen, with high quantum yields in the solid state mdpi.com.

The synthesis of copolymers of (-)-menthyl acrylate with trans-4-vinylstilbene has also been reported. These copolymers, where the stilbene chromophore is directly bound to the backbone, exhibit interesting chiroptical properties due to interactions between the aromatic chromophores acs.org.

The table below provides some properties of a polyacrylate with a bridged stilbene side-chain (P1).

Property Value
Phase TransitionNematic phase from 25.0 to 176.3 °C
Quantum Yield (Φfl) in solid state0.14–0.35
BirefringenceHigher than the corresponding monomer

Data from a study on side-chain liquid crystalline polyacrylates with bridged stilbene mesogens mdpi.com.

Synthesis of this compound-Functionalized Polymers

The integration of this compound units into polymer structures can be achieved through two primary strategies: the polymerization of functional monomers or the post-polymerization modification of a pre-existing polymer backbone.

Polymerization of Functional Monomers: This approach involves synthesizing a monomer that contains the this compound moiety and then polymerizing it. Free radical polymerization is a common technique used for this purpose due to its tolerance of various functional groups. vt.edudoi.org For instance, novel rod-like copolymers have been synthesized through the alternating copolymerization of N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes with maleic anhydride. vt.edu This method allows for the precise incorporation of the stilbene unit into the polymer main chain, leading to a well-defined structure. Various polymerization techniques can be employed depending on the desired polymer architecture.

Post-Polymerization Modification: This strategy involves starting with a polymer that has reactive sites and then attaching the this compound derivative to these sites. "Click chemistry" reactions are highly efficient and selective, making them suitable for such modifications on polymers prepared by controlled polymerization processes. google.com This allows for the creation of functionalized polymers with specific site functionality.

The choice of synthetic route depends on the desired properties of the final material, including molecular weight, polydispersity, and the precise placement of the functional stilbene unit.

Role of this compound Units in Polymer Photophysics and Mechanics

The incorporation of this compound units into a polymer backbone imparts unique photophysical and can influence mechanical properties.

Photophysics: The primary photophysical process of interest in stilbene derivatives is the trans-cis (or E/Z) photoisomerization. When exposed to light of a specific wavelength, the molecule can switch between its two geometric isomers. This process is often reversible, either by light of a different wavelength or by heat. This photoswitching capability can be harnessed in polymers for applications such as optical data storage or the creation of photoresponsive materials where light can be used to alter the material's properties. The first step in this process is the creation of electron-hole pairs upon illumination with sufficient photon energy. mdpi.com The methoxy groups on the stilbene core act as electron-donating groups, influencing the electronic transitions and thus the absorption and emission properties of the polymer. The surrounding polymer matrix and solvent can also have dynamic effects on the photoisomerization process. acs.org

Table 1: Influence of this compound Units on Polymer Properties

Property Effect of this compound Incorporation Rationale
Photophysical Introduces photoisomerization (photoswitching) capabilities. The central C=C double bond of the stilbene unit allows for reversible trans-cis isomerization upon light absorption.
Modifies absorption and fluorescence spectra. The conjugated π-system and electron-donating methoxy groups define the electronic transitions.
Mechanical Increases chain rigidity and stiffness. The planar, rod-like structure of the stilbene unit restricts chain flexibility. vt.edu

Non-Linear Optics (NLO) Research Involving this compound Derivatives

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical communications, data processing, and frequency conversion. researchgate.netjhuapl.edu Derivatives of this compound are actively researched in this field due to their extended π-conjugated system, which can be readily modified to enhance NLO effects.

Molecular Design Principles for Enhanced NLO Response

The key to designing effective NLO molecules is to create a structure with a large molecular hyperpolarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an external electric field, such as that from a high-intensity laser.

A primary design strategy is the "push-pull" system. nih.govnih.gov This involves modifying the this compound core by attaching strong electron-donating groups (the "push") at one end of the conjugated system and strong electron-withdrawing groups (the "pull") at the other. The two methoxy groups in this compound are moderate electron donors. To create a more effective push-pull system, one methoxy group might be replaced with a stronger donor (like an amino group, -NR₂) and a group at the other end of the molecule replaced with a strong acceptor (like a nitro group, -NO₂).

This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated stilbene bridge leads to a highly asymmetric electron distribution and a large change in dipole moment upon excitation, which are key factors for a large second-order NLO response. nih.govnih.govresearchgate.net The nature of the π-linker and the strength of the donor and acceptor groups are crucial variables that can be tuned to optimize the NLO properties. nih.gov

Table 2: Design Principles for NLO Stilbene Derivatives

Principle Description Example Modification to Stilbene Core
Push-Pull System Introduction of electron-donating (push) and electron-withdrawing (pull) groups at opposite ends of the conjugated system. Donor: -N(CH₃)₂; Acceptor: -NO₂
Extended Conjugation Increasing the length of the π-system to enhance electron delocalization. Replacing phenyl rings with larger aromatic systems like naphthyl.

| Acentrosymmetric Packing | Ensuring that molecules crystallize in a non-centrosymmetric space group for second-order NLO effects. | Introduction of chiral centers or bulky groups to disrupt centrosymmetric packing. rsc.org |

Experimental Characterization of NLO Phenomena in this compound Materials

Several experimental techniques are used to quantify the NLO properties of materials derived from this compound.

Kurtz-Perry Powder Technique: This is a widely used method for screening materials for second-harmonic generation (SHG), a second-order NLO effect where two photons of a certain frequency are combined to generate one photon with twice the frequency (and half the wavelength). A powdered sample of the material is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured. researchgate.netscispace.comphotonics.pl This provides a rapid assessment of the material's SHG efficiency, often relative to a standard material like potassium dihydrogen phosphate (KDP) or urea. rsc.orgscispace.com

Z-Scan Technique: The Z-scan technique is a powerful method for determining both the non-linear absorption and non-linear refraction of a material, which are third-order NLO properties. nih.govresearchgate.net In this experiment, a sample is moved along the z-axis through the focal point of a focused laser beam. By measuring the light transmitted through an aperture in the far field, one can determine the sign and magnitude of the non-linear refractive index. By removing the aperture and collecting all the transmitted light, the non-linear absorption coefficient can be found.

Four-Wave Mixing (FWM): This is another technique to study third-order NLO susceptibilities. In an FWM experiment, multiple light beams interact within the material to generate a new beam of light. The properties of this generated signal provide information about the material's non-linear response. mdpi.com

Supramolecular Assemblies and Self-Assembly of this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. thieme-connect.de this compound and its derivatives can act as building blocks (tectons) for the construction of larger, well-ordered supramolecular architectures through self-assembly.

The self-assembly process is driven by the intrinsic properties of the molecules, which are programmed to spontaneously form specific structures under thermodynamic control. nsf.gov The planar aromatic rings of the stilbene core are prone to π-π stacking interactions, where the electron clouds of adjacent molecules attract each other. The specific arrangement, such as face-to-face or offset stacking, determines the geometry of the resulting assembly.

Furthermore, functional groups added to the stilbene core can direct the assembly through more specific interactions. For example, introducing hydroxyl or amide groups would enable strong and directional hydrogen bonding. These weak, non-covalent interactions can cooperatively lead to the formation of complex, self-assembled structures like nanofibers, nanobelts, or crystalline networks. nih.govnih.gov The ability to control the assembly of these molecules is crucial for developing "bottom-up" approaches to creating novel functional materials for electronics and photonics.

Molecular and Biochemical Mechanism Research of 4,4 Dimethoxystilbene in Vitro/preclinical Focus

Enzyme Inhibition and Modulation Mechanisms by 4,4'-Dimethoxystilbene (B100889) (e.g., CYP Enzymes)

Specific studies detailing the inhibitory or modulatory effects of this compound on cytochrome P450 (CYP) or other enzyme systems are not available in the reviewed literature. While research exists for other complex stilbene (B7821643) derivatives and their interaction with CYP enzymes, this data cannot be extrapolated to this compound.

Receptor Binding and Ligand-Target Interactions of this compound (e.g., Estrogen Receptor Antagonism)

Direct evidence from receptor binding assays demonstrating the affinity of this compound for the estrogen receptor or other nuclear receptors is not present in the available literature. Studies on other methoxy-stilbenes suggest that the degree of methoxylation can influence anti-estrogenic activity, but specific findings for the 4,4'-dimethoxy configuration are absent. nih.gov

Cellular Pathway Interference Mechanisms of this compound (e.g., Cell Cycle Modulation, Signal Transduction)

There is a lack of specific research investigating the mechanisms by which this compound interferes with cellular pathways. Studies on different isomers, such as 3,4-Dimethoxystilbene, have shown effects on apoptosis and autophagy pathways, while trimethoxy-stilbene derivatives have been linked to cell cycle arrest. researchgate.netnih.govnih.gov However, these findings are specific to those molecular structures and cannot be directly attributed to this compound.

Molecular Basis of Antioxidant Action of this compound (e.g., Radical Scavenging Pathways)

The primary radical-scavenging mechanism for stilbenoid polyphenols is Hydrogen Atom Transfer (HAT) from their phenolic hydroxyl (-OH) groups. rsc.orgresearchgate.net In this compound, these hydroxyl groups are replaced by methoxy (B1213986) (-OCH₃) groups.

Table 7.4.1: Comparison of Radical Scavenging Mechanisms

Compound ClassPrimary Functional GroupDominant Radical Scavenging MechanismActivity Compared to Parent Phenols
Hydroxylated StilbenesHydroxyl (-OH)Hydrogen Atom Transfer (HAT)High
Methoxylated StilbenesMethoxy (-OCH₃)HAT pathway absent; indirect electronic effectsSignificantly Reduced

Interactions of this compound with Biomembranes and Lipids at the Molecular Level

Specific experimental data from studies on the molecular-level interactions between this compound and biological membranes or lipid bilayers could not be identified. It can be inferred that the methoxylation of the stilbene core increases its lipophilicity compared to hydroxylated counterparts, which would theoretically favor partitioning into the hydrophobic core of biomembranes. nih.gov However, without direct experimental evidence, details regarding its specific location, orientation, or effects on membrane fluidity and integrity remain unknown.

Structure Activity/property Relationships and Design of 4,4 Dimethoxystilbene Analogues

Systematic Structural Modifications of 4,4'-Dimethoxystilbene (B100889) (e.g., Methoxylation, Hydroxylation, Halogenation)

The core scaffold of this compound can be systematically modified through various synthetic strategies to introduce a wide range of functional groups. These modifications, including further methoxylation, hydroxylation, and halogenation, are instrumental in fine-tuning the electronic and steric properties of the molecule.

Methoxylation and Hydroxylation: Additional methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups can be introduced onto the phenyl rings of the stilbene (B7821643) backbone. For instance, resveratrol (B1683913), a well-known naturally occurring stilbenoid, possesses a 3,5,4'-trihydroxy substitution pattern. The synthesis of such analogues often involves multi-step procedures. For example, the demethylation of a methoxylated precursor is a common strategy to yield hydroxylated stilbenes. Research has reported the single-step demethylation of (Z)-2,2′,4,4′,5,5′-hexamethoxy stilbene to produce (Z)-2,2′,4,4′,5,5′-hexahydroxy stilbene, showcasing a direct route to polyhydroxylated derivatives. The presence and position of these groups are critical, as they can significantly alter properties like antioxidant activity and biological target interactions through hydrogen bonding.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings is another key modification strategy. Halogenated stilbene analogues have been synthesized and studied for their unique properties. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene has been reported as a potent cytotoxic agent. The synthesis of such compounds can be achieved through various cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for creating carbon-carbon bonds between halogenated precursors and other molecular fragments. The high electronegativity and size of halogens can influence the molecule's electronic distribution, lipophilicity, and potential for halogen bonding, thereby impacting its reactivity and biological activity.

Impact of Substituent Effects on Reactivity and Photophysical Properties

The introduction of different substituents onto the this compound framework has a profound impact on its reactivity and photophysical properties. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituents.

Reactivity: Substituents can significantly influence the reactivity of the ethylenic double bond and the aromatic rings. For instance, electron-donating groups, such as methoxy and amino groups, can increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like cyano (-CN) and nitro (-NO₂) groups, decrease the electron density, which can affect its participation in pericyclic reactions or its stability towards oxidation. The reactivity of methoxy-substituted stilbenes has been investigated in photoaddition reactions with alcohols, where transient carbocation intermediates are formed.

Photophysical Properties: The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, are highly sensitive to substitution.

Absorption and Emission: Electron-donating groups generally cause a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups can also lead to red shifts, particularly when they extend the conjugation of the system.

Fluorescence Quantum Yield: The effect on fluorescence quantum yield (Φf) is more complex. For example, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a significant enhancement of fluorescence quantum yields due to a more planar ground-state geometry and a larger charge-transfer character in the excited state. In contrast, cyano-substituted stilbene derivatives often exhibit quenched fluorescence in solution. This is attributed to an increase in non-radiative decay rates. The unique photophysical properties of trans-3,5-dimethoxystilbene, which displays a large quantum yield of fluorescence, are attributed to the formation of a highly polarized charge-transfer excited state.

The following table summarizes the general impact of different substituent types on the photophysical properties of stilbene derivatives.

Substituent TypeEffect on Absorption/EmissionEffect on Fluorescence Quantum YieldExample
Electron-Donating (e.g., -OCH₃, -NH₂) ** Bathochromic (Red) ShiftGenerally increases4-(N-phenylamino)stilbene
Electron-Withdrawing (e.g., -CN, -NO₂) **Bathochromic (Red) ShiftGenerally decreases (quenching)Cyano-substituted para-distyrylbenzene
Halogens (e.g., -Br) Can induce small shiftsVariable, can decrease3,4,5-Trimethoxy-4'-bromo-cis-stilbene

Conformational Flexibility and its Influence on Molecular Function

The planarity of the stilbene molecule is influenced by the nature and position of substituents. Bulky substituents at the ortho positions of the phenyl rings can lead to steric hindrance, forcing the rings to twist out of the plane of the double bond. This disruption of planarity affects the π-conjugation of the system, which in turn alters its electronic and photophysical properties. For example, the introduction of bulky trimethylsilyl (B98337) (TMS) groups at the ortho positions of trans-stilbene (B89595) increases the energy barrier to achieving a co-planar conformation.

The cis and trans isomers of stilbene derivatives represent distinct conformational states with different thermodynamic stabilities and biological activities. The trans isomer is generally more stable and often exhibits different pharmacological profiles compared to the cis isomer. The ability of stilbenes to undergo trans-cis photoisomerization is a key aspect of their photochemistry and is also influenced by their conformational flexibility.

Strategies for Enhancing Specific Desired Academic Research Outcomes

The design of this compound analogues is often driven by the goal of enhancing specific properties for academic research.

Quantum Yield: Enhancing the fluorescence quantum yield is crucial for applications in fluorescent probes and materials science. Strategies to achieve this include the introduction of substituents that promote a more planar and rigid conformation, which can suppress non-radiative decay pathways. The "amino conjugation effect," where N-phenyl substitution on aminostilbenes enhances fluorescence, is a prime example of this strategy.

Reaction Selectivity: Controlling the stereoselectivity (E/Z ratio) in the synthesis of stilbene derivatives is a significant challenge. Various synthetic methodologies have been developed to improve reaction selectivity. For instance, the Horner-Wadsworth-Emmons reaction often provides good E-selectivity. More advanced techniques, such as the use of flow microreactors, allow for precise control over reaction times and temperatures, enabling the regioselective synthesis of α-functional stilbenes by controlling the rapid cis-trans isomerization of an anionic intermediate.

Protein Binding Affinity: For applications in chemical biology and drug discovery, enhancing the binding affinity and specificity of stilbene analogues to target proteins is a primary objective. This can be achieved by incorporating functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's binding site. For example, bifunctional stilbene derivatives have been designed with metal-binding sites to target and modulate metal-amyloid-β species.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational methods have become indispensable tools in the design and discovery of novel molecules. For this compound analogues, these approaches can predict properties and guide synthetic efforts, thereby saving time and resources.

Computational Design: Quantum chemical methods, such as density functional theory (DFT), can be used to calculate the electronic structure, optimized geometry, and photophysical properties of designed analogues. These calculations provide insights into how different substituents will affect the molecule's properties before they are synthesized. For example, DFT studies have been used to understand the electronic properties of hydroxylated stilbene derivatives.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target to identify potential "hits" with high binding affinity. The process typically involves:

Library Generation: Creating a virtual library of this compound derivatives with diverse substituents.

Molecular Docking: Simulating the binding of each compound in the library to the active site of a target protein.

Scoring: Using a scoring function to estimate the binding affinity of each compound.

Selection: Selecting the top-scoring compounds for experimental validation.

Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of the ligand-protein complex, providing a more detailed understanding of the binding interactions and the stability of the complex over time. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build mathematical models that correlate the structural features of the compounds with their biological activity, aiding in the prediction of the activity of new derivatives.

Advanced Characterization Techniques and Methodological Innovations in 4,4 Dimethoxystilbene Research

Advanced Chromatography (e.g., Chiral HPLC, LC-MS/MS for mechanistic studies)

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of 4,4'-dimethoxystilbene (B100889) and its derivatives. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is crucial for resolving enantiomeric mixtures that may arise from stereoselective reactions or biological transformations. The separation of enantiomers is accomplished using a chiral stationary phase (CSP) within the HPLC column. For stilbene (B7821643) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188), have demonstrated excellent performance. For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has been successfully used for the chiral separation of complex stilbene dimers. um.edu.my This methodology is highly applicable to this compound, especially in studies involving its asymmetric synthesis or stereospecific interactions.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is another powerful tool for mechanistic studies of this compound. This technique combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry. By analyzing the fragmentation patterns of the parent ion and its metabolites or reaction products, researchers can gain detailed insights into reaction pathways, identify transient intermediates, and understand the kinetics of various processes. Although specific LC-MS/MS studies on this compound are not extensively detailed in the provided search results, the technique's general applicability allows for the hypothetical exploration of its metabolic fate, photodegradation pathways, or the characterization of products from electrochemical oxidation.

TechniqueApplication in this compound ResearchKey Information ObtainedExample Stationary/Mobile Phases
Chiral HPLCSeparation of potential enantiomers of this compound derivatives or reaction products.Enantiomeric purity, absolute configuration (when coupled with other techniques), stereoselectivity of reactions.Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel. Mobile Phase: Heptane/Ethanol mixtures. um.edu.my
LC-MS/MSMechanistic studies of metabolism, degradation, or reaction pathways.Identification of intermediates and final products, elucidation of fragmentation pathways, kinetic information.Not specified in search results.

Electroanalytical Methods for Redox Behavior and Kinetics

Electroanalytical methods, such as cyclic voltammetry (CV), are fundamental in characterizing the redox behavior and kinetics of this compound. These techniques provide valuable information about the oxidation and reduction potentials of the molecule, the stability of its radical ions, and the mechanisms of its electrochemical reactions.

Studies on the electrochemical oxidation of this compound have shown that the compound undergoes anodic oxidation to form various products. acs.org The process is initiated by the removal of an electron to form a radical cation, which can then undergo further reactions, such as dimerization. The nature and distribution of the final products are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material. um.edu.myacs.org For instance, the anodic oxidation of this compound in different solvents can lead to the formation of tetraaryltetrahydrofurans or dimethoxylated open-chain dimers. um.edu.my

Cyclic voltammetry can be used to determine the oxidation potential of this compound and to study the reversibility of the electron transfer process. The shape of the voltammogram can reveal information about the stability of the initially formed radical cation and any subsequent chemical reactions. By varying the scan rate, it is possible to gain insights into the kinetics of these processes.

Electrochemical ProcessKey Findings for this compoundProducts FormedTechnique Used
Anodic OxidationFormation of a radical cation which can undergo dimerization and other reactions. acs.orgTetraaryltetrahydrofurans, dehydrotetralins, aldehydes, dimethoxylated open-chain dimers. um.edu.myacs.orgControlled Potential Electrolysis, Cyclic Voltammetry. um.edu.myacs.org

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Interactions and Thin Films

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution surface imaging techniques that can provide nanoscale information about the morphology, structure, and interactions of this compound on various surfaces and in thin films.

While specific AFM and STM studies on this compound were not found in the search results, the principles of these techniques can be applied to understand its potential applications. STM is particularly well-suited for studying the arrangement of molecules on conductive surfaces, revealing details about molecular packing, orientation, and self-assembly into ordered two-dimensional structures. researchgate.net This would be valuable for understanding the growth of this compound thin films, which is relevant for applications in organic electronics.

AFM, on the other hand, can be used to image the surface topography of this compound thin films on both conductive and insulating substrates. It can also be used in force spectroscopy mode to probe the interactions between the molecule and a surface or between individual molecules. This could provide insights into adhesion, friction, and mechanical properties at the nanoscale. Furthermore, AFM cantilever tips can be chemically functionalized to study specific interactions between this compound and other molecules, such as proteins or DNA. sciforum.net

Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond transient absorption spectroscopy is a powerful technique for studying the ultrafast photophysical and photochemical dynamics of molecules on timescales ranging from femtoseconds to nanoseconds. nih.gov This method is particularly relevant for stilbene derivatives, which are known for their photoisomerization reactions.

For this compound, this technique can be used to follow the evolution of the molecule after excitation with a short laser pulse. By monitoring the changes in absorption of a probe pulse at different time delays, it is possible to track the population of the excited state and the formation of any transient species, such as the twisted intermediate state in the photoisomerization process. The solvent has been shown to have a dynamic effect on the photoisomerization of this compound. acs.org

Studies on similar molecules, like trans-4-nitrostilbene, have revealed a strong dependence of the excited-state lifetime on solvent polarity, with deactivation pathways including intersystem crossing and internal conversion. foodb.ca The ultrafast dynamics of stilbene itself have also been extensively studied, providing a framework for interpreting the results for its derivatives. nih.govresearchgate.net

Photophysical ProcessTimescaleInformation Obtained from Femtosecond SpectroscopyInfluencing Factors
PhotoisomerizationFemtoseconds to PicosecondsExcited-state lifetime, formation and decay of transient intermediates, quantum yield. researchgate.netSolvent polarity, temperature. acs.orgfoodb.caresearchgate.net
Intersystem CrossingSub-picosecond to PicosecondsRate of transition from singlet to triplet excited states. foodb.caSolvent polarity, molecular structure. foodb.ca
Internal ConversionFemtosecondsRate of non-radiative decay from a higher to a lower electronic state of the same multiplicity. foodb.caSolvent polarity. foodb.ca

Synchrotron-Based Techniques for Advanced Structural and Electronic Insights

Synchrotron radiation sources provide extremely bright and tunable X-ray beams that enable a wide range of advanced characterization techniques for probing the structural and electronic properties of materials with high precision. abechem.com While no specific studies on this compound using synchrotron techniques were identified in the search results, their potential for providing deep insights is significant.

Techniques such as X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could be used to investigate the local atomic and electronic structure of this compound. XANES is sensitive to the oxidation state and coordination chemistry of the absorbing atom, while EXAFS provides information about the distances, coordination number, and species of the neighboring atoms.

Synchrotron-based X-ray diffraction and scattering techniques could be employed to determine the crystal structure of this compound with very high resolution or to study the structure of its thin films and self-assembled monolayers. The high flux of synchrotron radiation is particularly advantageous for studying small crystals or samples with weak scattering. These methods are crucial for establishing structure-property relationships in solid-state materials.

Future Research Directions and Unresolved Challenges in 4,4 Dimethoxystilbene Chemistry

Emerging Synthetic Strategies for 4,4'-Dimethoxystilbene (B100889)

While traditional methods for synthesizing stilbenes, such as the Wittig and Horner-Wadsworth-Emmons reactions, are well-established, the future of this compound synthesis lies in the development of more efficient, sustainable, and atom-economical methodologies. nih.gov

Green Chemistry Approaches: A significant emerging trend is the application of green chemistry principles to stilbene (B7821643) synthesis. Researchers are exploring solvent-free reaction conditions, such as grinding techniques, which have shown promise in the synthesis of related chalcone (B49325) structures and can be adapted for this compound. orgsyn.org Another innovative approach involves the use of zeolite nanoreactors. For instance, the synthesis of trans-stilbene (B89595) derivatives has been demonstrated within MCM-22 zeolites, offering a pathway that is both environmentally benign and occurs under mild, room temperature conditions. wvu.edu

Catalytic Innovations: The development of novel catalytic systems is another key area. This includes the exploration of new palladium-based catalysts for Heck-type reactions and the refinement of metathesis reactions to afford this compound with high stereoselectivity. The goal is to reduce catalyst loading, improve turnover numbers, and enable the use of more readily available and less toxic starting materials.

Synthetic StrategyDescriptionPotential Advantages
Grinding Techniques Solvent-free synthesis by mechanically grinding reactants together.Reduced solvent waste, potentially faster reaction times, and operational simplicity. orgsyn.org
Zeolite Nanoreactors Utilization of zeolites as confined spaces for the reaction to proceed.Mild reaction conditions, potential for shape selectivity, and environmentally friendly. wvu.edu
Advanced Catalysis Development of new catalysts for cross-coupling and metathesis reactions.Higher efficiency, lower catalyst loading, and improved stereocontrol.

Exploration of Novel Photophysical Phenomena

The photophysical behavior of this compound, particularly its fluorescence and photoisomerization, is a cornerstone of its scientific interest. Future research is expected to delve deeper into harnessing and manipulating these properties for novel applications.

Solvent and Environmental Effects: The influence of the solvent environment on the photoisomerization dynamics of this compound has been a subject of study, with investigations into how solvent polarity and viscosity affect the isomerization barrier and rates. nih.govwikipedia.orgorganic-chemistry.org Further exploration into a wider range of solvent systems, including ionic liquids and deep eutectic solvents, could reveal new photophysical phenomena. Understanding these interactions is crucial for designing molecular sensors and probes.

Aggregation-Induced Emission (AIE): While not extensively reported for this compound itself, the broader class of stilbene derivatives has shown potential for AIE. Future work could focus on designing and synthesizing derivatives of this compound that exhibit enhanced emission in the aggregated or solid state, opening doors for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

Fluorescence Quantum Yields: The fluorescence quantum yield (Φf) is a critical parameter for luminescent materials. Systematic studies on a series of methoxy-trans-stilbene analogs have revealed a wide range of quantum yields (0.07–0.69), indicating the significant potential of these molecules as fluorophores. libretexts.org Future research will likely focus on targeted substitutions to the this compound core to fine-tune the quantum yield for specific applications. libretexts.org

Photophysical PropertyResearch DirectionPotential Applications
Photoisomerization Investigating dynamics in novel solvent systems. nih.govwikipedia.orgorganic-chemistry.orgMolecular switches, photo-responsive materials.
Fluorescence Designing derivatives with high quantum yields and AIE properties. libretexts.orgOLEDs, fluorescent probes, bio-imaging.
Solvatochromism Studying the effect of solvent polarity on absorption and emission spectra.Molecular sensors for environmental polarity.

Integration of this compound into Hybrid Material Systems

The unique electronic and photophysical properties of this compound make it an attractive building block for the creation of advanced hybrid materials with tailored functionalities.

Metal-Organic Frameworks (MOFs): Stilbene derivatives, such as (E)-4,4′-stilbene dicarboxylic acid, have been successfully incorporated as linkers in the synthesis of MOFs. libretexts.org The use of this compound and its functionalized analogues as linkers could lead to the development of novel MOFs with interesting photoluminescent properties, potentially for use in chemical sensing or as light-harvesting materials. The structural diversity of MOFs allows for the fine-tuning of the spatial arrangement of the stilbene units, which can significantly impact their photophysical behavior. libretexts.orglibretexts.org

Polymer Composites: Incorporating this compound into polymer matrices, either as a dopant or covalently bonded, can impart new optical properties to the resulting composite material. Such materials could find applications in areas like optical data storage, non-linear optics, and as active layers in organic electronic devices. Future research will likely focus on achieving homogeneous dispersion and understanding the interface between the stilbene derivative and the polymer host to optimize performance.

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic transformations.

Cycloaddition Reactions: The carbon-carbon double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. organic-chemistry.orgorganic-chemistry.org While the electron-donating methoxy (B1213986) groups may decrease its reactivity towards standard electron-rich dienes, inverse-electron-demand Diels-Alder reactions could be a viable pathway. libretexts.org Future mechanistic studies, aided by computational modeling, are needed to explore the feasibility and stereochemical outcomes of such reactions. Photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives, are also an area ripe for further investigation, particularly in the context of controlling the formation of undesired byproducts during photochemical processes. wikipedia.org

Oxidation Reactions: The double bond of this compound is susceptible to oxidation, leading to the formation of epoxides or diols. The mechanism of epoxidation, for instance with peroxy acids, is believed to be a concerted process. youtube.commdpi.com Deeper mechanistic studies could focus on the stereoselectivity of these oxidation reactions and the development of catalytic asymmetric methods. Furthermore, the oxidative cleavage of the double bond presents another reaction pathway that warrants more detailed mechanistic investigation.

Development of Advanced Computational Models for this compound Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecular systems. For this compound, advanced computational models are poised to provide unprecedented insights.

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra, as well as the excited-state properties of this compound and its derivatives. These models can guide the rational design of new molecules with tailored photophysical characteristics.

Simulating Reaction Dynamics: Molecular dynamics (MD) and enhanced sampling simulations, such as metadynamics, can provide a detailed picture of the dynamic processes involved in photoisomerization and other reactions. libretexts.orgmasterorganicchemistry.com These simulations can help to identify transition states, calculate activation barriers, and understand the role of the solvent in influencing reaction pathways. libretexts.orgmasterorganicchemistry.com Such computational insights are invaluable for interpreting experimental results and for the a priori design of more efficient chemical processes.

Modeling Hybrid Materials: For hybrid systems incorporating this compound, computational models can be used to predict the structure and properties of the final material. For example, in MOFs, simulations can help to understand the packing of the stilbene linkers and how this affects the electronic and optical properties of the framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.